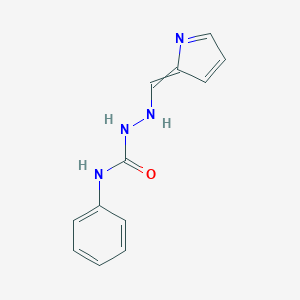
1-Phenyl-3-(pyrrol-2-ylidenemethylamino)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(pyrrol-2-ylidenemethylamino)urea, commonly known as PPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a urea derivative that has been extensively studied for its biochemical and physiological effects. PPU has been synthesized using various methods, and its mechanism of action has been investigated to understand its potential as a therapeutic agent.
作用机制
The mechanism of action of PPU is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and growth. PPU has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
PPU has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PPU has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-oxidant effects, which may help protect cells from oxidative damage.
实验室实验的优点和局限性
PPU has several advantages for lab experiments, including its ease of synthesis and its potential as a therapeutic agent. However, there are also some limitations to its use in lab experiments. One limitation is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on PPU. One area of research is the development of PPU derivatives with improved solubility and bioavailability. Another area of research is the investigation of PPU as a potential treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of PPU and its potential as a therapeutic agent.
合成方法
PPU can be synthesized using various methods, including the reaction of phenyl isocyanate with pyrrole-2-carboxaldehyde in the presence of ammonium acetate. Another method involves the reaction of phenyl isocyanate with pyrrole-2-carboxylic acid, followed by the reduction of the resulting compound with sodium borohydride. The purity of the synthesized compound can be determined using various techniques, including thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
PPU has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been investigated for its potential as an anti-cancer agent, with studies showing that it can inhibit the growth of cancer cells. PPU has also been studied for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models.
属性
CAS 编号 |
113906-09-5 |
|---|---|
产品名称 |
1-Phenyl-3-(pyrrol-2-ylidenemethylamino)urea |
分子式 |
C12H12N4O |
分子量 |
228.25 g/mol |
IUPAC 名称 |
1-phenyl-3-[(E)-1H-pyrrol-2-ylmethylideneamino]urea |
InChI |
InChI=1S/C12H12N4O/c17-12(15-10-5-2-1-3-6-10)16-14-9-11-7-4-8-13-11/h1-9,13H,(H2,15,16,17)/b14-9+ |
InChI 键 |
STFFGKCREKBHDZ-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)NC(=O)NNC=C2C=CC=N2 |
SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=CC=CN2 |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NNC=C2C=CC=N2 |
同义词 |
pyrrole aldehyde phenyl semicarbazone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B39590.png)
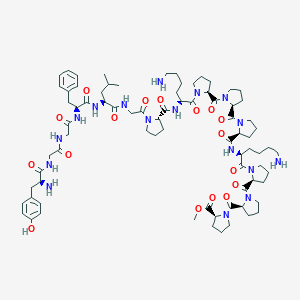
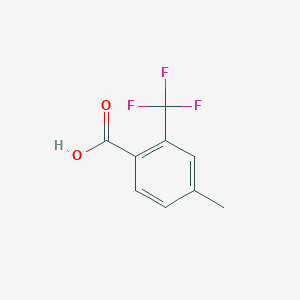



![1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B39603.png)
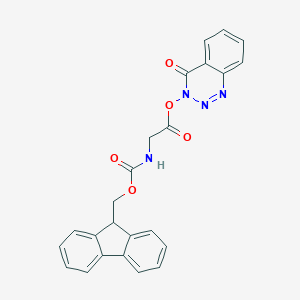
![N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide](/img/structure/B39611.png)
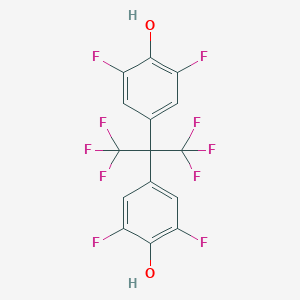

![1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B39618.png)
